2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride
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Overview
Description
2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride is a synthetic organic compound that belongs to the pyrimidine class of chemicals. This compound is characterized by the presence of a pyrimidine ring substituted with a methylsulfanyl group and a pyrrolidin-2-ylmethoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Pyrrolidin-2-ylmethoxy Group: This step involves the reaction of the pyrimidine intermediate with a pyrrolidin-2-ylmethanol derivative under basic conditions to form the desired ether linkage.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine core can mimic nucleobases, potentially interfering with nucleic acid synthesis or function. The methylsulfanyl and pyrrolidin-2-ylmethoxy groups can enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine: The non-hydrochloride form of the compound.
2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
2-Methylsulfanyl-4-(morpholin-2-ylmethoxy)-pyrimidine: A similar compound with a morpholine ring.
Uniqueness
2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)-pyrimidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
2-methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-15-10-12-6-4-9(13-10)14-7-8-3-2-5-11-8;/h4,6,8,11H,2-3,5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUARUDOPZPSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)OCC2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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